1,1,2,3,3a,4,5,6,7,7a-decafluoroindene
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Overview
Description
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene is a fluorinated organic compound with the molecular formula C9F10 . It is a derivative of indene, where all hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as , resulting in the formation of partially fluorinated indenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Fluorinated compounds, including indene, decafluoro-3a,7a-dihydro-, are investigated for their potential use in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene can be compared with other fluorinated indenes, such as:
Indene, hexafluoro-: This compound has fewer fluorine atoms and different chemical properties.
Indene, octafluoro-: With eight fluorine atoms, it exhibits intermediate properties between hexafluoro- and decafluoro- derivatives.
The uniqueness of indene, decafluoro-3a,7a-dihydro- lies in its complete fluorination, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
13385-25-6 |
---|---|
Molecular Formula |
C9F10 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene |
InChI |
InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19 |
InChI Key |
GFZNBPMSRVLSRB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Canonical SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Synonyms |
Decafluoro-3a,7a-dihydro-1H-indene |
Origin of Product |
United States |
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